molecular formula C7H9Br2N3 B11836583 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide CAS No. 1956335-40-2

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide

Cat. No.: B11836583
CAS No.: 1956335-40-2
M. Wt: 294.97 g/mol
InChI Key: NTDPUMRUFITUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic IUPAC name 4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide precisely defines its molecular architecture. The base structure consists of:

  • A bicyclic system formed by pyridine (six-membered aromatic ring with one nitrogen) fused to pyrimidine (six-membered ring with two nitrogen atoms at positions 1 and 3)
  • Partial saturation of the pyridine ring (5,6,7,8-tetrahydro designation)
  • Bromine substitution at position 4 of the pyrimidine moiety
  • Counterion stabilization as a hydrobromide salt

The molecular formula is C₇H₉Br₂N₃ , derived from the parent tetrahydropyridopyrimidine (C₇H₉N₃) with two bromine atoms (one covalent, one ionic). Key identifiers include:

Property Value
Molecular Weight 312.98 g/mol
Parent Compound 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Salt Form Hydrobromide
CAS Registry Not publicly assigned

The numbering system follows IUPAC guidelines for fused heterocycles, with priority given to the pyrimidine ring. X-ray crystallographic studies of analogous compounds reveal a planar pyrimidine ring fused to a partially saturated pyridine system, creating distinct electronic environments for substitution.

Properties

CAS No.

1956335-40-2

Molecular Formula

C7H9Br2N3

Molecular Weight

294.97 g/mol

IUPAC Name

4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrobromide

InChI

InChI=1S/C7H8BrN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H

InChI Key

NTDPUMRUFITUAR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=NC=N2)Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide typically involves the bromination of a tetrahydropyrido[3,4-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine and pyrimidine derivatives. The process often includes steps such as cyclization, hydrogenation, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibits significant anticancer properties. It has been studied for its potential as an anti-leukemic agent and has shown promising results in inhibiting cell proliferation in various cancer cell lines. The compound interacts with kinases involved in cancer progression, suggesting its role as a multi-target inhibitor .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. In vitro studies have shown that certain derivatives exhibit broad-spectrum antimicrobial effects, indicating potential applications in treating infections .

Building Block for Drug Development

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as a valuable building block in the synthesis of biologically active molecules. Its ability to undergo regioselective reactions allows chemists to introduce additional functionalities tailored for specific therapeutic targets .

Generation of Chemical Libraries

The compound's structural diversity makes it an essential tool for generating chemical libraries for drug discovery. Researchers utilize its unique properties to explore new compounds with potential therapeutic applications .

In Vitro Studies on Cancer Cell Lines

A study highlighted the efficacy of 4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine against various human cancer cell lines such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results demonstrated that the compound inhibited cell growth significantly compared to standard treatments like Dasatinib .

Antimicrobial Evaluation

Another study focused on synthesizing derivatives of 4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated that several derivatives exhibited potent antibacterial properties .

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrido[3,4-d]pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • Structure : Chlorine at position 4 instead of bromine.
  • Role : A precursor in synthesizing ATR inhibitors. For example, compound ZH-1 (ethyl sulfonyl at position 7) showed moderate ATR inhibition (IC50 = 53.26 nM), but was less potent than the brominated analog AZD6738 (IC50 = 6.50 nM) .
  • Synthetic Utility : Chlorinated derivatives are more cost-effective but less reactive in cross-coupling reactions compared to brominated analogs.
tert-Butyl 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
  • Structure : Dichloro substitution at positions 2 and 4, with a tert-butyl carboxylate at position 6.
  • Application : Used in multi-step syntheses to introduce steric bulk and modulate lipophilicity (clogP < 5) .
7-Substituted Derivatives
  • 7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Structure: Benzyl group at position 7 enhances hydrophobic interactions in enzyme binding pockets.
  • 7-Acylamido Derivatives (ZH-2 to ZH-4) :
    • Propionamide (ZH-2), butyramide (ZH-3), and 3-methylbutanamide (ZH-4) showed comparable ATR inhibition (IC50 ~50–60 nM), highlighting tolerance for acyl groups at position 7 .
4-Trifluoromethyl Derivatives
  • 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine :
    • The electron-withdrawing trifluoromethyl group at position 2 improves metabolic stability and binding affinity in fluorinated drug candidates .
ATR Inhibitors
  • Brominated vs. Chlorinated Analogs: Bromine’s larger atomic radius enhances van der Waals interactions in ATR’s ATP-binding pocket. For example, ZH-5 (2-cyanoacetyl at position 7) achieved IC50 = 11.34 nM, outperforming chlorinated derivatives .
  • Key SAR Insights: Polar groups (e.g., hydroxyl in ZH-6) reduce potency, while non-polar substituents (e.g., methoxyl in ZH-7) restore activity .
ERK2 Inhibitors
  • 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold : Molecular docking studies revealed that derivatives with high binding energy (e.g., ligand 11 , ∆G = -11.6 kcal/mol) occupy the same catalytic site as standard ERK2 inhibitors, interacting with residues like Met-106 .

Data Tables

Table 1: Key ATR Inhibitors Based on Pyrido[3,4-d]pyrimidine Scaffold

Compound Substituent (Position 7) IC50 (nM) Reference
ZH-1 Ethyl sulfonyl 53.26
ZH-5 2-Cyanoacetyl 11.34
ZH-7 Methoxyl <34.03
AZD6738 Sulfoxide imine 6.50

Table 2: ERK2 Inhibitors and Binding Affinities

Compound Binding Energy (kcal/mol) Key Interactions Reference
Ligand 11 -11.64 Met-106
Standard 82A -9.24 Multiple residues

Biological Activity

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide (CAS Number: 1956335-40-2) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C7H9Br2N3
  • Molecular Weight: 294.97 g/mol
  • Structure: The compound features a fused pyrido-pyrimidine scaffold that contributes to its biological activity and synthetic versatility.
  • Dipeptidyl Peptidase IV (DPP-4) Inhibition:
    • The compound has been explored as a potential DPP-4 inhibitor, which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. Inhibition of DPP-4 enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels .
    • A study highlighted the structural modifications that could enhance DPP-4 inhibition, indicating that bromine substituents can significantly affect the binding affinity of compounds to the DPP-4 active site .
  • Extracellular Signal-Regulated Kinase (ERK) Inhibition:
    • Research has identified tetrahydropyridopyrimidine derivatives as potent inhibitors of ERK2 kinase. These compounds demonstrate selective inhibition and have shown efficacy in reducing phospho-RSK levels in various cancer cell lines . This suggests potential applications in oncology.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the tetrahydropyrido[3,4-d]pyrimidine structure can lead to variations in biological activity:

  • Bromination: The presence of bromine enhances the compound's reactivity and selectivity towards biological targets.
  • Substituent Variations: Altering side chains on the pyrimidine ring can modulate pharmacological properties, such as potency and selectivity against specific enzymes or receptors .

Case Study 1: DPP-4 Inhibition

In a comparative study involving various tetrahydropyridopyrimidine derivatives, 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide exhibited significant DPP-4 inhibitory activity with an IC50 value comparable to established DPP-4 inhibitors like sitagliptin. This positions it as a candidate for further development in diabetes therapy .

Case Study 2: Cancer Treatment

A series of experiments demonstrated that derivatives of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine effectively inhibited ERK-mediated signaling pathways in HepG2 liver cancer cells. The compounds led to decreased cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
DPP-4 InhibitionEnhances incretin hormone levels ,
ERK InhibitionReduces phospho-RSK levels
Cancer Cell ProliferationInduces apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-substituted tetrahydropyrido[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Multicomponent reactions : Combine substituted aldehydes (e.g., 4-bromobenzaldehyde), thiourea, and β-ketoesters under acidic conditions (HCl or acetic acid) to form the pyrimidine core. Cyclization is achieved via reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Halogenation post-cyclization : Bromine or NBS (N-bromosuccinimide) can be introduced at the 4-position after pyrimidine ring formation. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to avoid over-bromination .
    • Key Data :
Reaction StepYield RangeSolventTemperatureReference
Cyclization65–72%DMF80–100°C
Bromination70–85%DCM0–25°C

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Resolve substituent patterns (e.g., bromine position, ring saturation). For example, pyrimidine protons appear as singlets near δ 8.47 ppm, while saturated CH2 groups resonate at δ 1.86–3.00 ppm .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 360.9 for brominated derivatives) and detect impurities .
  • X-ray crystallography : Resolve stereochemistry and crystal packing, particularly for bromine’s heavy-atom effect .

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Store in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis or oxidation.
  • Maintain temperature at –20°C for long-term storage; avoid exposure to moisture or light, which can degrade the bromine substituent .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

  • Methodology :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., cisplatin for cytotoxicity comparisons) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare derivatives with varying substituents (e.g., 4-bromo vs. 4-chloro) to isolate bromine’s role in activity .
    • Example Contradiction : A study reports 72% yield for brominated derivatives , while others note lower yields (50–60%) due to competing side reactions . Mitigate via real-time monitoring (e.g., TLC) and optimized stoichiometry.

Q. What strategies optimize regioselectivity in bromination reactions?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing groups (e.g., CF3 at the 2-position) to direct bromine to the 4-position .
  • Catalytic systems : Use Lewis acids (e.g., FeCl3) to enhance selectivity. Microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. How can computational modeling guide derivative design for enhanced bioactivity?

  • Methodology :

  • Docking studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Bromine’s hydrophobic interactions improve binding affinity in certain pockets .
  • DFT calculations : Predict electronic effects of bromine substitution on reactivity (e.g., HOMO-LUMO gaps) .

Q. What are the challenges in synthesizing metal complexes with this ligand?

  • Methodology :

  • Coordination site optimization : The pyrimidine nitrogen and adjacent functional groups (e.g., hydrazide) must be deprotonated for metal binding. Use pH-controlled conditions (pH 6–8) .
  • Stoichiometric ratios : A 1:2 (metal:ligand) ratio often stabilizes octahedral complexes (e.g., with Co(II) or Fe(III)). Characterize via UV-Vis (d-d transitions) and magnetic susceptibility .

Data Contradiction Analysis

Q. Why do studies report varying melting points for structurally similar derivatives?

  • Resolution Strategies :

  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.
  • Purity assessment : Employ HPLC to quantify impurities (e.g., residual solvents) that depress melting points .

Tables of Key Parameters

Parameter Optimal Range Impact on Synthesis Reference
Reaction pH (metal complexes)6.0–8.0Enhances ligand deprotonation
Microwave power (bromination)150–300 WReduces side reactions by 30–40%
Solvent polarity (cyclization)ε = 20–37 (e.g., DMF)Maximizes ring closure efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.